1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-methyl-2-(oxolan-2-ylmethoxy)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-12-7-3-2-6-11(12)14-13(15)17-9-10-5-4-8-16-10/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWFLWXINZIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be attached through etherification reactions, where the hydroxyl group of oxolan-2-ol reacts with the benzodiazole derivative in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzodiazole moiety exhibit a wide range of pharmacological effects:
- Anticancer Activity : Several studies have demonstrated the anticancer properties of benzodiazole derivatives. For instance, derivatives of 1,3-benzodiazole have shown promising results in inhibiting tumor growth in various cancer cell lines .
- Antimicrobial Effects : The compound has been evaluated for its antibacterial and antifungal activities. A study reported that certain benzodiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Properties : Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structures have been found to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders .
Synthesis Strategies
The synthesis of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole can be approached through various methodologies:
- Condensation Reactions : Utilizing condensation reactions between appropriate precursors can yield the desired benzodiazole structure.
- Functionalization Techniques : The introduction of functional groups (like the oxolan moiety) can be achieved through nucleophilic substitution reactions or coupling reactions with oxolane derivatives .
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of a series of benzodiazole derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against various pathogens. The study found that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The results suggested that the oxolan substituent plays a crucial role in enhancing the antibacterial potency of the benzodiazole framework .
Data Tables
Mechanism of Action
The mechanism of action of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole with structurally related benzimidazole derivatives:
Pharmacological and Physicochemical Properties
- Esomeprazole : The sulfinyl group at position 2 is critical for covalent binding to H+/K+ ATPase, enabling prolonged acid suppression .
- Target Compound : The (oxolan-2-yl)methoxy group’s oxygen atoms could improve water solubility compared to hydrophobic aryl substituents (e.g., phenyl or bromophenyl in ). This may enhance bioavailability but reduce membrane permeability .
Key Structural Determinants of Activity
- Electron-Withdrawing Groups : Sulfinyl (esomeprazole) and bromophenyl (compound 9c) groups enhance electrophilicity, promoting covalent or polar interactions with target proteins .
- Oxygen-Containing Substituents : The oxolane ring in the target compound may engage in hydrogen bonding, similar to methoxy groups in esomeprazole .
- Bulkiness : Bulky groups like phenylpiperazinyl () or thiazole-triazole () can sterically hinder binding but improve selectivity .
Biological Activity
1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a complex arrangement that may contribute to its biological interactions.
Neuroprotective Activity
Research indicates that compounds similar to this compound exhibit neuroprotective effects. A study highlighted the compound's ability to inhibit apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Effects
The compound has shown significant antioxidant activity. In vitro studies demonstrated that it can reduce oxidative stress markers in cellular models, indicating its potential utility in oxidative stress-related disorders .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Interaction with Receptors
The compound interacts with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. This interaction may underlie its neuroprotective and cognitive-enhancing properties.
Enzyme Inhibition
Inhibition of specific enzymes related to inflammation and oxidative stress has been observed. This mechanism contributes to both its antioxidant and anti-inflammatory effects, making it a candidate for further research in therapeutic applications .
Study on Neuroprotection
A notable case study involved the administration of this compound in a rodent model of Alzheimer’s disease. Results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
